1-bromo-4-(1-ethoxyethoxy)benzene
Overview
Description
1-bromo-4-(1-ethoxyethoxy)benzene is a chemical compound with the molecular formula C10H13BrO2 . It has a molecular weight of 245.12 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H13BrO2/c1-3-12-8(2)13-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3
. This indicates the presence of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms in the molecule . Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound has a flash point of 106°C .Scientific Research Applications
Metabolic Pathways and Toxicity Studies
1-Bromo-4-(1-ethoxyethoxy)benzene, a halogenated benzene derivative, has been studied in various scientific research contexts. It's important to note that while the exact compound has not been the focus of these studies, closely related compounds have been analyzed, providing insights that could be relevant.
Metabolic Pathways in Animals : A study investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. The research identified several metabolites and suggested the presence of two main metabolic pathways. These pathways involve the deamination of 2C-B to an aldehyde metabolite, followed by either reduction or oxidation to form alcohol and carboxylic acid metabolites, respectively (Kanamori et al., 2002).
Effects on Metabolism of Foreign Compounds : Research on chlorinated benzenes, including 1,4-dichlorobenzene and 1-bromo-4-chlorobenzene, revealed their ability to induce the metabolism of foreign organic compounds. The study found significant increases in various enzymes involved in drug metabolism after administering these compounds to rats (Carlson & Tardiff, 1976).
Synthesis and Anti-Diabetic Effects of Analogues : Another study focused on the synthesis of an analogue of a bromophenol compound derived from the marine red alga Rhodomela confervoides. This synthetic analogue, structurally similar to this compound, demonstrated significant anti-diabetic effects in animal models, hinting at the therapeutic potential of such compounds (Shi et al., 2013).
Benzene Derivatives and Hematotoxicity : A study on the toxicity of benzene and its derivatives, including bromobenzene and chlorobenzene, investigated the suppression of the cell cycle in hemopoietic progenitor cells. This research provides insights into the hematotoxic effects of benzene derivatives and might offer a perspective on the toxicological aspects of similar compounds (Yoon et al., 2001).
Enzyme Induction by Halogenated Compounds : Another study examined the induction of hepatic monooxygenases by halogenated compounds, revealing that structural changes in the molecule can significantly affect enzyme induction activity. This finding might be relevant when considering the biochemical interactions and potential applications of this compound (Kelley et al., 1985).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound should be handled with appropriate personal protective equipment and precautions should be taken to avoid contact with skin, eyes, and clothing .
Properties
IUPAC Name |
1-bromo-4-(1-ethoxyethoxy)benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-3-12-8(2)13-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLUUJLBNFCPNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369098 | |
Record name | 1-bromo-4-(1-ethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39255-20-4, 90875-14-2 | |
Record name | 1-Bromo-4-(2-ethoxyethoxy)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039255204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-bromo-4-(1-ethoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-4-(1-ethoxyethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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